molecular formula C12H13NO2S B3845381 S-prop-2-enyl N-(2-phenylacetyl)carbamothioate

S-prop-2-enyl N-(2-phenylacetyl)carbamothioate

Cat. No.: B3845381
M. Wt: 235.30 g/mol
InChI Key: KJCFMYJTTVMLTG-UHFFFAOYSA-N
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Description

S-prop-2-enyl N-(2-phenylacetyl)carbamothioate: is an organic compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a carbamothioate group, which is a functional group containing sulfur, nitrogen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-prop-2-enyl N-(2-phenylacetyl)carbamothioate typically involves the reaction of prop-2-enyl isothiocyanate with 2-phenylacetic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: S-prop-2-enyl N-(2-phenylacetyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted carbamothioates.

Scientific Research Applications

Chemistry: In chemistry, S-prop-2-enyl N-(2-phenylacetyl)carbamothioate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and other derivatives.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. It can be used to investigate the mechanisms of action of various enzymes and to develop enzyme inhibitors.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs for the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry: The compound is used in the industrial synthesis of various chemicals and materials. It can be employed in the production of polymers, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of S-prop-2-enyl N-(2-phenylacetyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

  • S-prop-2-enyl N-methyl-N-(3-phenylbutyl)carbamothioate
  • N-substituted S-alkyl carbamothioates

Comparison: S-prop-2-enyl N-(2-phenylacetyl)carbamothioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the presence of the phenylacetyl group can influence the compound’s ability to interact with enzymes and receptors, making it a valuable tool in scientific research and drug development.

Properties

IUPAC Name

S-prop-2-enyl N-(2-phenylacetyl)carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-8-16-12(15)13-11(14)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCFMYJTTVMLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC(=O)NC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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